molecular formula C₅₇H₁₀₈O₆ B142862 Glyceryl 1,3-distearate-2-oleate CAS No. 2846-04-0

Glyceryl 1,3-distearate-2-oleate

Cat. No. B142862
CAS RN: 2846-04-0
M. Wt: 889.5 g/mol
InChI Key: RBLADLVPSYELCA-IKPAITLHSA-N
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Description

Glyceryl 1,3-distearate-2-oleate (SOS) is a triglyceride primarily used as a cocoa butter improver and an anti-blooming agent in the chocolate industry. It is composed of glycerol esterified with two stearic acid molecules and one oleic acid molecule. The unique positioning of the oleic acid in the 2-position is crucial for its functional properties in food applications .

Synthesis Analysis

The synthesis of SOS can be achieved through enzymatic acidolysis in a solvent-free system. Optimal conditions for this process include a substrate molar ratio of 12, an enzyme loading of 10%, and a reaction temperature of 75°C for 4 hours, resulting in a yield of 70.2%. The crude SOS product undergoes a two-step purification process involving molecular distillation to remove free fatty acids and acetone fractionation to achieve a purity of 92.2% with an 85.1% recovery rate. The physicochemical properties of the purified SOS are similar to those of commercial cocoa butter improvers .

Molecular Structure Analysis

The molecular structure of SOS has been studied using time-resolved synchrotron X-ray diffraction (XRD) measurements. At low temperatures (10°C–30°C), three structures have been identified: the α-phase, a metastable structure, and the γ-phase. The metastable structure is characterized by a combination of double- and triple-chain packing of SOS molecules, which is influenced by the similar length of the stearoyl and oleoyl alkyl chains .

Chemical Reactions Analysis

The stability of oleic acid esterified compounds, such as SOS, when heated has been analyzed using nuclear magnetic resonance (NMR) and gas chromatography/mass spectrometry (GC/MS). These studies have shown that the fatty acid portion of the molecule is involved in dimer formation upon heating, which is an important consideration for the thermal stability of SOS in food applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of SOS are influenced by its polymorphic behavior, which is the ability to exist in different crystalline forms. The polymorphic transformations of SOS at low temperatures have significant implications for its texture and stability in food products. The presence of oleic acid in the 2-position of the glycerol backbone affects the packing of the molecules and the formation of the gel network in oleogels. The type of oil used in the formation of glyceryl monostearate-based oleogels can influence the crystal formation and the properties of the gel network .

The interfacial behavior of SOS and its interaction with other surfactants, such as glycerol monooleate (GMO), has been studied using molecular dynamics simulations. These studies suggest that the similar fatty acid moieties of GMO and SOS can lead to liquid-state association and alignment, which can serve as a template for SOS crystallization .

The rheological and tribological properties of SOS-based oleogels and emulsions have been investigated, showing that the addition of glycerol monostearate (GMS) can enhance the structural properties of these systems. GMS contributes to higher crystallinity, mechanical reversibility, and oil binding capacity, which are important for the development of fat substitutes with desirable sensory attributes .

Safety Assessment

Glyceryl oleate, a related compound to SOS, has been assessed for safety in cosmetic applications. It has been found to be safe at concentrations up to 5%, with minimal to moderate irritation potential. Although there have been studies suggesting an association with tumor development in mice, the results were considered equivocal. Overall, glyceryl oleate is considered safe for use in cosmetics, which may provide some insight into the safety profile of SOS .

Scientific Research Applications

Metabolic Influence in Adipocytes

Glyceryl esters like glyceryl 1,3-distearate-2-oleate are involved in the metabolism of fatty acids in fat cells. Research conducted on adipocytes (fat cells) has shown that medium-chain triacylglycerols, which are present in certain foods and used therapeutically in diets for lipid and glucose utilization disorders, are not only metabolized in the liver but also in lymph and fat tissue. A study compared the incorporation of octanoate and oleate into cellular triacylglycerols, highlighting the distinct metabolic pathways and storage mechanisms for different fatty acids in adipocytes. It was found that octanoate was stored less and oxidized more than oleate. The study provides insights into the metabolic effects of different fatty acids in adipocytes, which could have implications for dietary interventions and the treatment of lipid and glucose utilization disorders (Guo et al., 2000).

Drug Delivery Systems

Glyceryl 1,3-distearate-2-oleate has been explored as a component in novel drug delivery systems. For instance, glyceryl oleate ufasomes (liposomal structures) have been created to improve the delivery of drugs like terbinafine hydrochloride for the treatment of fungal infections. These ufasomes were characterized for their size, zeta potential, and drug release properties, showing promising results in terms of stability and drug release kinetics. This indicates the potential of glyceryl ester-based structures as carriers for topical drug applications, offering a way to increase drug efficacy and reduce side effects (Bhattacharya, 2021).

Characterization and Safety Assessment

Detailed safety assessments and characterizations of glyceryl esters, including glyceryl 1,3-distearate-2-oleate, have been conducted to understand their functions and potential risks. A comprehensive report provides an overview of these compounds' roles as skin conditioning agents in cosmetics. The report covers the production process, purification stages, and various safety tests, including irritation, sensitization, and genotoxicity tests. It concludes that glyceryl esters in the 1,3-diester form are not significant toxicants and do not present acute toxicity risks, nor are they irritating or sensitizing. However, it is noted that these ingredients should be examined in each use case to ensure the absence of epidermal hyperplasia, especially considering their variable concentration in products and the unknown proportion of biologically active isomers (International journal of toxicology, 2007).

Microemulsions and Surfactant Properties

Glyceryl esters are key components in the formulation of microemulsions, which are used for various applications, including drug delivery. A study on water-in-gasoline microemulsions stabilized by polyglycerol esters, including glyceryl esters, showed that these compounds could effectively solubilize water in gasoline, indicating their potential in fuel-related applications. The study provides insights into the behavior of these microemulsions under different conditions and with different alcohols, highlighting the versatility and applicability of glyceryl esters in industrial applications (Ding, Hao, & Wang, 2007).

properties

IUPAC Name

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLADLVPSYELCA-IKPAITLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H108O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304181
Record name 1,3-Distearoyl-2-oleoylglycerol
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Molecular Weight

889.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/18:1(9Z)/18:0)
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-((1-Oxooctadecyl)oxy)-1-(((1-oxooctadecyl)oxy)methyl)ethyl oleate

CAS RN

2846-04-0
Record name 1,3-Distearoyl-2-oleoylglycerol
Source CAS Common Chemistry
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Record name 2-Oleoyldistearin
Source ChemIDplus
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Record name 1,3-Distearoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl oleate
Source European Chemicals Agency (ECHA)
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Record name GLYCERYL 1,3-DISTEARATE-2-OLEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FF Hsu, J Turk - Journal of the American Society for Mass …, 1999 - ACS Publications
We describe features of tandem mass spectra of lithiated adducts of triacylglycerol (TAG) species obtained by electrospray ionization mass spectrometry (ms) with low-energy …
Number of citations: 272 pubs.acs.org
FF Hsu, J Turk - Journal of the American Society for Mass Spectrometry, 2010 - Springer
Linear ion-trap multiple-stage mass spectrometric approach (MS n ) towards nearly complete structural elucidation of triacylglycerol (TAG) including (1) assignment the fatty acid …
Number of citations: 129 link.springer.com

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